molecular formula C28H26N4O8 B1593484 benzene-1,2,4,5-tetracarboxylic acid;2-phenyl-4,5-dihydro-1H-imidazole CAS No. 54553-91-2

benzene-1,2,4,5-tetracarboxylic acid;2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B1593484
CAS No.: 54553-91-2
M. Wt: 546.5 g/mol
InChI Key: XSMMIZPIWZYHNL-UHFFFAOYSA-N
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Description

benzene-1,2,4,5-tetracarboxylic acid;2-phenyl-4,5-dihydro-1H-imidazole: is an organic salt formed from the reaction of pyromellitic acid and 2-phenyl-2-imidazoline. It is known for its use in various industrial applications, particularly in the manufacturing of coatings and as a corrosion inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyromellitic acid 2-phenyl-2-imidazoline salt (1:2) involves the reaction of pyromellitic acid with 2-phenyl-2-imidazoline. The reaction typically occurs in a solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The final product is often obtained through multiple purification steps, including filtration and drying .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidized derivatives of the imidazoline ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted phenyl derivatives

Mechanism of Action

The mechanism of action of pyromellitic acid 2-phenyl-2-imidazoline salt (1:2) involves its interaction with metal surfaces, forming a protective layer that prevents corrosion. The imidazoline ring plays a crucial role in this process by binding to the metal surface and inhibiting oxidative reactions .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

benzene-1,2,4,5-tetracarboxylic acid;2-phenyl-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O8.2C9H10N2/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16;2*1-2-4-8(5-3-1)9-10-6-7-11-9/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18);2*1-5H,6-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMMIZPIWZYHNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=CC=C2.C1CN=C(N1)C2=CC=CC=C2.C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068964
Record name Pyromellitic acid 2-phenyl-2-imidazoline salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 1,2,4,5-Benzenetetracarboxylic acid, compd. with 4,5-dihydro-2-phenyl-1H-imidazole (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

54553-91-2
Record name 1,2,4,5-Benzenetetracarboxylic acid, compd. with 4,5-dihydro-2-phenyl-1H-imidazole (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054553912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,5-Benzenetetracarboxylic acid, compd. with 4,5-dihydro-2-phenyl-1H-imidazole (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyromellitic acid 2-phenyl-2-imidazoline salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene-1,2,4,5-tetracarboxylic acid, compound with 4,5-dihydro-2-phenyl-1H-imidazole (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.823
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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